An In-Depth Technical Guide to 1-Pyridin-2-yl-ethylamine: Properties, Synthesis, and Analytical Protocols
An In-Depth Technical Guide to 1-Pyridin-2-yl-ethylamine: Properties, Synthesis, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, a detailed synthesis protocol, and standardized analytical methodologies for 1-Pyridin-2-yl-ethylamine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those interested in pyridine-containing compounds for neurological applications.
Core Properties of 1-Pyridin-2-yl-ethylamine
1-Pyridin-2-yl-ethylamine is a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable intermediate for creating molecules with potential biological activity.
Physical and Chemical Data
The fundamental physical and chemical properties of 1-Pyridin-2-yl-ethylamine are summarized in the tables below for easy reference.
| Identifier | Value | Source |
| IUPAC Name | 1-(pyridin-2-yl)ethan-1-amine | [1] |
| CAS Number | 42088-91-5 | [1] |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| Appearance | Colorless to light brown liquid | [2] |
| Property | Value | Source |
| Boiling Point | 197-201 °C | [3] |
| Density | 1.002 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.528 | [3] |
| Flash Point | 78 °C | [3] |
| pKa (Predicted) | 9.05 ± 0.39 | [3] |
| Solubility | Soluble in most organic solvents | [2] |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [3] |
Synthesis of 1-Pyridin-2-yl-ethylamine
A common and effective method for the synthesis of 1-Pyridin-2-yl-ethylamine is the reductive amination of 2-acetylpyridine. A detailed experimental protocol is provided below.
Experimental Protocol: Reductive Amination of 2-Acetylpyridine
This two-step one-pot procedure involves the formation of an oxime intermediate from 2-acetylpyridine, followed by reduction to the desired primary amine.
Materials:
-
2-Acetylpyridine
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Methanol
-
Zinc powder
-
Ammonium chloride
-
Sodium hydroxide solution
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation:
-
In a round-bottom flask, dissolve 2-acetylpyridine (e.g., 5 g, 41.2 mmol) and hydroxylamine hydrochloride (e.g., 3.44 g, 49.5 mmol) in methanol (e.g., 100 mL) at room temperature.
-
To this solution, add potassium carbonate (e.g., 17 g, 124 mmol) with stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Filter the solid precipitate and collect the filtrate.
-
-
Reduction to Amine:
-
To the filtrate, add zinc powder (e.g., 13.5 g, 206 mmol) and ammonium chloride (e.g., 11 g, 206 mmol) in sequence.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the solids and remove the organic solvent from the filtrate by steam distillation under reduced pressure.
-
-
Work-up and Purification:
-
To the crude product, add an aqueous solution of sodium hydroxide to adjust the pH to approximately 13.
-
Extract the aqueous phase with dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield 1-Pyridin-2-yl-ethylamine. A typical yield for this procedure is around 90%.[4]
-
Analytical Protocols
Accurate characterization of 1-Pyridin-2-yl-ethylamine is crucial for its use in research and development. The following sections provide generalized experimental protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and purity assessment of the compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1-Pyridin-2-yl-ethylamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, if necessary (e.g., 50-100 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrumentation: Use a standard NMR spectrometer with a carbon probe.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR to obtain a good spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For a liquid sample like 1-Pyridin-2-yl-ethylamine, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretches (amine), C-H stretches (aromatic and aliphatic), C=N and C=C stretches (pyridine ring), and N-H bends.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should be observed, confirming the molecular weight of the compound.
-
Data Analysis: Analyze the fragmentation pattern to gain further structural information.
Biological Activity and Signaling Pathways
While 1-Pyridin-2-yl-ethylamine is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly for targeting neurological disorders, publicly available literature does not extensively detail its direct biological activity or its modulation of specific signaling pathways.[5] Pyridine derivatives, in general, are known to exhibit a wide range of biological activities, and it is plausible that compounds derived from 1-Pyridin-2-yl-ethylamine may interact with various biological targets within the central nervous system. Further research is required to elucidate the specific molecular mechanisms and signaling pathways that may be influenced by this compound or its derivatives.
Safety Information
1-Pyridin-2-yl-ethylamine is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 42088-91-5 CAS MSDS (1-PYRIDIN-2-YL-ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-PYRIDIN-2-YL-ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
